molecular formula C17H27NO3S B12186884 [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12186884
M. Wt: 325.5 g/mol
InChI Key: XOWGJAIHDRTSBX-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups. The compound also contains a cyclohexylamine moiety. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine typically involves the sulfonylation of a substituted phenyl ring followed by the introduction of the cyclohexylamine group. Common synthetic routes include:

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Substitution: The ethoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Amine Introduction: The final step involves the reaction of the sulfonylated phenyl compound with 2-methylcyclohexylamine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethoxy-2,5-dimethylphenyl)sulfonylamine
  • (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine

Uniqueness

(4-Ethoxy-2,5-dimethylphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the 2-methylcyclohexylamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-5-21-16-10-14(4)17(11-13(16)3)22(19,20)18-15-9-7-6-8-12(15)2/h10-12,15,18H,5-9H2,1-4H3

InChI Key

XOWGJAIHDRTSBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCC2C)C

Origin of Product

United States

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